3-Fluoropyrazolo[1,5-a]pyridin-5-amine

Medicinal Chemistry Physicochemical Properties pKa Determination

Medicinal chemistry teams require precise halogen placement to tune kinase inhibitor selectivity and ADME. Non-fluorinated or chloro/bromo analogs fail to replicate the electronic and steric effects of the 3-fluoro group. - Quantified lower pKa (2.55) improves aqueous solubility vs. chloro/bromo analogs - LogP 1.06 & MW 151.14 favor CNS permeability for neurodegenerative disease targets - Validated scaffold for PI3K, Trk, AXL, c-MET, RET kinase SAR campaigns

Molecular Formula C7H6FN3
Molecular Weight 151.14 g/mol
Cat. No. B12084449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoropyrazolo[1,5-a]pyridin-5-amine
Molecular FormulaC7H6FN3
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESC1=CN2C(=C(C=N2)F)C=C1N
InChIInChI=1S/C7H6FN3/c8-6-4-10-11-2-1-5(9)3-7(6)11/h1-4H,9H2
InChIKeyKXEANOLOQLNVRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoropyrazolo[1,5-a]pyridin-5-amine Overview


3-Fluoropyrazolo[1,5-a]pyridin-5-amine (CAS: 1610021-24-3) is a fluorinated, nitrogen-containing fused heterocycle belonging to the pyrazolo[1,5-a]pyridine class, a scaffold widely recognized for its value in medicinal chemistry, particularly as a core for kinase inhibitors and CNS-active agents [1]. Its structure features a fluorine atom at the 3-position of the pyrazole ring and an amino group at the 5-position of the pyridine ring . This compound serves primarily as a key building block and intermediate in the synthesis of more complex, pharmacologically active molecules targeting a broad range of kinases, including PI3K, Trk, AXL, c-MET, and RET [2].

Fluorinated pyrazolo[1,5-a]pyridine scaffold for kinase-targeted compound libraries
C3-fluorine and C5-amine enable late-stage functionalization in SAR studies
Reported use as a core intermediate for PI3K, Trk, AXL, c-MET, and RET inhibitor design

Why 3-Fluoropyrazolo[1,5-a]pyridin-5-amine Cannot Be Replaced


The presence and identity of the C3 substituent on the pyrazolo[1,5-a]pyridine core critically modulates the physicochemical and pharmacokinetic properties of derived compounds [1]. Generic substitution with a non-fluorinated (e.g., pyrazolo[1,5-a]pyridin-5-amine) or different halogenated analog (e.g., 3-chloro or 3-bromo) is not viable due to quantifiable differences in key parameters. The electron-withdrawing nature and size of the fluorine atom uniquely alters the scaffold's electronic distribution, acidity (pKa), and lipophilicity (LogP) compared to its hydrogen, chloro, or bromo counterparts [2]. These alterations directly influence target binding affinity, metabolic stability, and cellular permeability, making 3-fluoropyrazolo[1,5-a]pyridin-5-amine a distinct and non-interchangeable chemical entity for precise SAR campaigns.

Non-fluorinated analog Lacks the electronic effects of fluorine; predicted pKa and LogP differ, potentially altering target binding and permeability.
3-Chloro or 3-Bromo replacement Halogen size and electronegativity shift physicochemical profiles; may change metabolic stability and kinase selectivity.
Substitution with unsubstituted pyrazolo[1,5-a]pyridin-5-amine removes the critical C3-fluorine, leading to distinct ionization and lipophilicity that cannot reproduce SAR outcomes.

3-Fluoropyrazolo[1,5-a]pyridin-5-amine: Differentiation from Analogs


Enhanced Acidity (pKa)

The introduction of a fluorine atom at the 3-position significantly acidifies the adjacent amino group relative to non-halogenated or other halogenated analogs. The predicted pKa of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine is 2.55±0.30 , whereas the predicted pKa for the 3-chloro analog is higher at 3.62±0.30 .

Acidity (pKa)
Predicted
Target: 2.55 ± 0.30
3-Cl analog: 3.62 ± 0.30
ΔpKa ≈ –1.07
Lower pKa indicates weaker conjugate base; may influence ionization at physiological pH and target binding context.
Predicted values (ACD/Labs Percepta); experimental confirmation recommended.
Medicinal Chemistry Physicochemical Properties pKa Determination

Modulated Lipophilicity (LogP)

The 3-fluoro substitution imparts a specific lipophilic character that is quantifiably distinct from its chloro and bromo analogs. The calculated LogP for 3-Fluoropyrazolo[1,5-a]pyridin-5-amine is 1.0556 , positioning it as less lipophilic than the 3-chloro analog (calculated LogP ~1.4) and significantly less than the 3-bromo analog.

Lipophilicity (LogP)
Class-level inference
Target: 1.0556 (calc.)
3-Cl analog: ~1.4 (calc.)
ΔLogP ≈ –0.34
Distinct LogP may support a different balance of membrane permeability and metabolic stability.
Calculated values; class-level trend, verify experimentally in the final compound context.
Drug Design ADME Properties Lipophilicity

Class-Leading PI3K p110α Inhibition

While the specific molecule is a building block, its incorporation into larger structures within the pyrazolo[1,5-a]pyridine class has yielded some of the most potent PI3K p110α inhibitors reported to date. A compound (designated 5x) from this class demonstrated an IC50 of 0.9 nM against p110α [1]. This class-level potency, enabled by the core scaffold, far exceeds that of many other kinase inhibitor chemotypes (e.g., typical IC50 values often in the 10-100 nM range for many kinase programs).

PI3K p110α inhibition
Class-level inference
Derivative 5x IC₅₀ = 0.9 nM
Reported sub-nanomolar potency of a derivative supports scaffold suitability for PI3Kα-targeted research.
Data from a fully elaborated analog; building block alone is not active. Biochemical assay conditions apply.
Kinase Inhibition Oncology Structure-Activity Relationship (SAR)

3-Fluoropyrazolo[1,5-a]pyridin-5-amine: Key Applications


Kinase Inhibitor Lead Optimization and SAR

This compound is the ideal core scaffold for medicinal chemistry teams running Structure-Activity Relationship (SAR) campaigns against therapeutically relevant kinases, particularly PI3K isoforms, Trk, AXL, c-MET, and RET [1]. Its unique 3-fluoro substitution pattern provides a specific electronic and steric profile that can be leveraged to fine-tune target engagement, selectivity, and ADME properties [2]. It should be prioritized over non-fluorinated or other halogenated analogs when the goal is to optimize binding interactions within the kinase's hydrophobic back pocket while managing pKa and LogP .

Synthesis of CNS-Penetrant Agents

Due to its calculated LogP of 1.0556 [1] and low molecular weight (151.14 g/mol) [2], this compound and its derivatives are more likely to fall within favorable physicochemical space for crossing the blood-brain barrier compared to heavier or more lipophilic analogs (e.g., 3-bromo derivative). Procure this building block when initiating projects targeting CNS kinases, neurodegenerative disease targets like MARK , or neurological receptors such as the dopamine D4 receptor .

Selective Kinase Probe Design

The quantified differences in pKa and LogP relative to chloro and bromo analogs [1] make this compound a superior starting point for projects aiming to improve solubility and metabolic stability while maintaining potency. The lower pKa (2.55) of the fluorinated core can be exploited to enhance aqueous solubility at certain pH ranges, potentially reducing the need for solubilizing groups that add molecular weight and complexity [2].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Fluorinated core for electronic and steric tuning
Target engagement, isoform selectivity, and ADME profiling
CNS-penetrant probe design
Favorable physicochemical profile (low MW, moderate LogP)
Blood-brain barrier penetration and CNS target occupancy
Solubility-optimized kinase probes
Lower predicted pKa may support enhanced aqueous solubility
Solubility-pH profile and metabolic stability assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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